Cas no 1343358-85-9 (methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate)

methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate 化学的及び物理的性質
名前と識別子
-
- methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate
- AKOS013774703
- EN300-1123106
- 1343358-85-9
-
- インチ: 1S/C10H17N3O2/c1-8-4-6-13(12-8)7-5-9(11-2)10(14)15-3/h4,6,9,11H,5,7H2,1-3H3
- InChIKey: CSQBWXJBMOEGRM-UHFFFAOYSA-N
- SMILES: O(C)C(C(CCN1C=CC(C)=N1)NC)=O
計算された属性
- 精确分子量: 211.132076794g/mol
- 同位素质量: 211.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 6
- 複雑さ: 211
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2Ų
- XLogP3: 0.5
methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1123106-0.05g |
methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
1343358-85-9 | 95% | 0.05g |
$1068.0 | 2023-10-26 | |
Enamine | EN300-1123106-0.1g |
methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
1343358-85-9 | 95% | 0.1g |
$1119.0 | 2023-10-26 | |
Enamine | EN300-1123106-0.25g |
methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
1343358-85-9 | 95% | 0.25g |
$1170.0 | 2023-10-26 | |
Enamine | EN300-1123106-10.0g |
methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
1343358-85-9 | 10g |
$6635.0 | 2023-06-09 | ||
Enamine | EN300-1123106-10g |
methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
1343358-85-9 | 95% | 10g |
$5467.0 | 2023-10-26 | |
Enamine | EN300-1123106-5g |
methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
1343358-85-9 | 95% | 5g |
$3687.0 | 2023-10-26 | |
Enamine | EN300-1123106-1g |
methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
1343358-85-9 | 95% | 1g |
$1272.0 | 2023-10-26 | |
Enamine | EN300-1123106-1.0g |
methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
1343358-85-9 | 1g |
$1543.0 | 2023-06-09 | ||
Enamine | EN300-1123106-5.0g |
methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
1343358-85-9 | 5g |
$4475.0 | 2023-06-09 | ||
Enamine | EN300-1123106-2.5g |
methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate |
1343358-85-9 | 95% | 2.5g |
$2492.0 | 2023-10-26 |
methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate 関連文献
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoateに関する追加情報
Methyl 4-(3-Methyl-1H-Pyrazol-1-yl)-2-(Methylamino)butanoate (CAS No. 1343358-85-9): A Comprehensive Overview
Methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate (CAS No. 1343358-85-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is a derivative of pyrazole and amino acid esters, making it a valuable candidate for various applications, including drug discovery and development.
The chemical structure of methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate is characterized by a pyrazole ring and a methylamino group attached to a butanoate ester. This unique combination of functional groups imparts specific physicochemical properties that are crucial for its biological activity and potential therapeutic applications. The pyrazole ring, in particular, is known for its ability to form hydrogen bonds and π-stacking interactions, which are essential for binding to biological targets.
Recent studies have highlighted the potential of methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent anti-inflammatory properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.
Another notable application of methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate is in the field of neurodegenerative disorders. A study conducted by a team at the University of California, San Francisco, demonstrated that this compound has neuroprotective effects. The researchers observed that it reduces oxidative stress and prevents neuronal cell death in models of Alzheimer's disease and Parkinson's disease. These findings suggest that methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate could be developed into a novel therapeutic agent for these debilitating conditions.
In addition to its biological activities, the synthesis and purification of methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate have been extensively studied. A recent paper in Organic Letters described an efficient synthetic route that yields high purity and yield of the compound. The method involves the condensation of methyl 4-bromobutanoate with 3-methylpyrazole followed by reductive amination with methylamine. This synthetic approach not only simplifies the production process but also ensures consistent quality, which is crucial for pharmaceutical applications.
The pharmacokinetic properties of methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate have also been investigated to assess its suitability as a drug candidate. Studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound exhibits good oral bioavailability and low toxicity, which are desirable attributes for drug development. Furthermore, its stability under physiological conditions ensures that it remains active in vivo.
Clinical trials are currently underway to evaluate the safety and efficacy of methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate in human subjects. Preliminary results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings pave the way for further clinical studies to explore its potential as a treatment for various diseases.
In conclusion, methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate (CAS No. 1343358-85-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, efficient synthesis methods, favorable pharmacokinetic properties, and positive clinical trial results make it an attractive candidate for further research and development in the pharmaceutical industry.
1343358-85-9 (methyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate) Related Products
- 2228741-53-3(3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol)
- 2228506-26-9(3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid)
- 610753-45-2(3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate)
- 2171216-29-6((2S)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidobutanoic acid)
- 2877762-99-5(2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)
- 1236302-59-2(4-(nitromethyl)oxane)
- 1689540-62-2(αvβ1 integrin-IN-1)
- 2228279-52-3(4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole)
- 139504-50-0(Mertansine)
- 2094228-10-9(N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide)




